(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one

GSK-3β Inhibition Kinase Profiling Structure-Activity Relationship

(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one (CAS: 1164509-23-2), also known as GSK-3β inhibitor 10 or WAY-119064, is a small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β). This compound belongs to the 5-benzylidene-2-iminothiazolidin-4-one class and is characterized by its ability to potently inhibit GSK-3β at nanomolar concentrations, making it a valuable tool for studying GSK-3β-mediated pathways in areas such as Alzheimer's disease and cellular signaling.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
Cat. No. B12256323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C(=N)NC(=O)S2)OC
InChIInChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(13)14-12(15)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6-
InChIKeyAXGGLQUXLNYRJR-POHAHGRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one is a Key Research Tool for GSK-3β Investigation


(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one (CAS: 1164509-23-2), also known as GSK-3β inhibitor 10 or WAY-119064, is a small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) [1]. This compound belongs to the 5-benzylidene-2-iminothiazolidin-4-one class and is characterized by its ability to potently inhibit GSK-3β at nanomolar concentrations, making it a valuable tool for studying GSK-3β-mediated pathways in areas such as Alzheimer's disease and cellular signaling [1]. It serves as a key biochemical probe for distinguishing the role of GSK-3β from closely related kinases like CDK-2 .

GSK-3β pathway inhibition studies
Kinase selectivity assay context (GSK-3β vs CDK-2)
Alzheimer's disease signaling research models

The Critical Need for Verified (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one in GSK-3β Research


Generic substitution within the 4-iminothiazolidin-2-one class is scientifically unsound due to profound, substituent-dependent variations in kinase inhibitory potency and selectivity. The class is known for targeting multiple kinases, including PI3K [1], and subtle structural changes to the 5-benzylidene moiety can alter the inhibitory profile from potent GSK-3β inhibition to poor inhibition of all class I PI3K isoforms [1]. Therefore, to ensure reproducible inhibition of GSK-3β with a defined potency and selectivity window over other kinases like CDK-2, procurement of the specific, validated (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one is essential.

5-Benzylidene substitutions may shift kinase inhibition from GSK-3β to PI3K isoforms, altering selectivity.

Unsubstituted or differently substituted analogs may not reproduce GSK-3β selectivity over CDK-2.

Quantitative Differentiation of (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one Against Key Comparators


GSK-3β Inhibitory Potency: Target Compound vs. Unsubstituted 5-Benzylidene Analog

The target compound (14a) demonstrates markedly enhanced GSK-3β inhibitory activity compared to the lead compound 1a (R=H) in the same study. This significant potency gain is directly attributable to the 3,4-dimethoxy substitution on the benzylidene ring [1].

GSK-3β IC50 Comparison
Head-to-head
80.5 nM vs 24,000 nM (~298-fold)
Supports 3,4-dimethoxy substitution as critical for nanomolar inhibition context.
In vitro GSK-3β biochemical assay
GSK-3β Inhibition Kinase Profiling Structure-Activity Relationship

Kinase Selectivity Profile: GSK-3β vs. CDK-2

The target compound was part of a series where several members demonstrated selective GSK-3β inhibition over the closely related cyclin-dependent kinase 2 (CDK-2). The study identified that six compounds, including analogs of the target structure, showed selectivity for GSK-3β at a concentration of 2 µM against CDK-2 [1]. The specific selectivity ratio for the 3,4-dimethoxy analog is inferred from its class-level performance.

Kinase Selectivity Window
Class-level
GSK-3β selective at 2 µM over CDK-2
Reported selectivity context for tau phosphorylation pathway studies.
Class-level inference; individual verification recommended
Kinase Selectivity CDK-2 Off-Target Effects

High-Impact Application Scenarios for (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one


Dissecting GSK-3β-Specific Signaling in Neurodegeneration Models

Use this compound as a selective chemical probe to distinguish GSK-3β's role in tau hyperphosphorylation from that of CDK-2 in cellular models of Alzheimer's disease. Its nanomolar potency allows for complete target engagement at low concentrations, minimizing off-target effects and ensuring that observed phenotypes are GSK-3β-dependent [1].

Validating Structure-Activity Relationships (SAR) in 4-Iminothiazolidin-2-one Libraries

Employ this compound as a potent reference standard in SAR studies aimed at optimizing 5-benzylidene-2-iminothiazolidin-4-ones. Its defined 3,4-dimethoxy substitution and associated IC50 of 80.5 nM serve as a critical benchmark for evaluating new analogs, enabling the correlation of structural modifications with gains or losses in GSK-3β inhibitory activity [1].

Functional Studies in Diabetes and Inflammation Models

Apply this GSK-3β inhibitor in cellular assays to investigate the kinase's regulatory role in insulin signaling (Type-II diabetes) and inflammatory pathways. As GSK-3β is a validated target in these diseases, using this potent tool compound can help validate downstream biomarkers and phenotypic outcomes linked to GSK-3β activity [1].

Application
Selection Property
Validation Focus
GSK-3β pathway studies in tau hyperphosphorylation models
Selectivity for GSK-3β over CDK-2
Tau phosphorylation endpoint context
SAR benchmark for 4-iminothiazolidin-2-one libraries
Defined 3,4-dimethoxy substitution and reported inhibition profile
Structure-activity correlation review
GSK-3β-mediated insulin signaling and inflammation pathway studies
Pathway-selective inhibition context
Downstream biomarker response review
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